molecular formula C20H18BNO2 B13696763 9,9-Dimethyl-7-(3-pyridyl)-9H-fluorene-2-boronic Acid

9,9-Dimethyl-7-(3-pyridyl)-9H-fluorene-2-boronic Acid

Cat. No.: B13696763
M. Wt: 315.2 g/mol
InChI Key: ISFIZBGNEHUOJI-UHFFFAOYSA-N
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Description

9,9-Dimethyl-7-(3-pyridyl)-9H-fluorene-2-boronic Acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This compound features a fluorene backbone with a pyridyl substituent and a boronic acid functional group, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-Dimethyl-7-(3-pyridyl)-9H-fluorene-2-boronic Acid typically involves the following steps:

    Formation of the Fluorene Backbone: The fluorene backbone can be synthesized through Friedel-Crafts alkylation or other aromatic substitution reactions.

    Introduction of the Pyridyl Group: The pyridyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Boronic Acid Functionalization:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of high-throughput reactors, specialized catalysts, and continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid group, leading to the formation of boronic esters or borates.

    Reduction: Reduction reactions can target the pyridyl group or other functional groups present in the molecule.

    Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with an aryl halide would yield a biaryl compound.

Scientific Research Applications

9,9-Dimethyl-7-(3-pyridyl)-9H-fluorene-2-boronic Acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds.

    Biology: The compound can be used in the development of fluorescent probes or sensors due to its fluorene backbone.

    Medicine: It may serve as a building block in the synthesis of pharmaceutical compounds.

    Industry: The compound can be used in the production of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 9,9-Dimethyl-7-(3-pyridyl)-9H-fluorene-2-boronic Acid depends on its specific application. In Suzuki-Miyaura coupling reactions, the boronic acid group reacts with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The molecular targets and pathways involved in other applications would vary based on the context.

Comparison with Similar Compounds

Similar Compounds

    9,9-Dimethyl-9H-fluorene-2-boronic Acid: Lacks the pyridyl group, making it less versatile in certain reactions.

    7-(3-Pyridyl)-9H-fluorene-2-boronic Acid: Lacks the dimethyl groups, which may affect its reactivity and stability.

    9,9-Dimethyl-7-(4-pyridyl)-9H-fluorene-2-boronic Acid: Similar structure but with the pyridyl group in a different position, which can influence its chemical properties.

Uniqueness

9,9-Dimethyl-7-(3-pyridyl)-9H-fluorene-2-boronic Acid is unique due to the combination of its fluorene backbone, pyridyl substituent, and boronic acid functional group. This combination provides a balance of stability, reactivity, and versatility, making it a valuable compound in various chemical and industrial applications.

Properties

Molecular Formula

C20H18BNO2

Molecular Weight

315.2 g/mol

IUPAC Name

(9,9-dimethyl-7-pyridin-3-ylfluoren-2-yl)boronic acid

InChI

InChI=1S/C20H18BNO2/c1-20(2)18-10-13(14-4-3-9-22-12-14)5-7-16(18)17-8-6-15(21(23)24)11-19(17)20/h3-12,23-24H,1-2H3

InChI Key

ISFIZBGNEHUOJI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)C3=C(C2(C)C)C=C(C=C3)C4=CN=CC=C4)(O)O

Origin of Product

United States

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